Dimethyl[2-(piperidin-2-yl)propyl]amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2-piperidin-2-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(8-12(2)3)10-6-4-5-7-11-10/h9-11H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRZJGBMEWLHHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C1CCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Dimethyl 2 Piperidin 2 Yl Propyl Amine and Its Analogues
Stereoselective and Asymmetric Synthesis of the Piperidine (B6355638) Core
The construction of the piperidine ring with specific stereochemical configurations is a significant challenge in organic synthesis. The development of stereoselective and asymmetric methods is paramount for obtaining enantiomerically pure piperidine derivatives.
Asymmetric hydrogenation of pyridine (B92270) and its derivatives represents a direct and atom-economical approach to chiral piperidines. nih.gov This strategy often involves the use of transition metal catalysts paired with chiral ligands to induce enantioselectivity.
Rhodium and iridium-based catalysts have demonstrated significant efficacy in the asymmetric hydrogenation of pyridinium (B92312) salts and activated pyridines. For instance, iridium complexes with chiral phosphine (B1218219) ligands can catalyze the hydrogenation of N-alkylpyridinium salts with high levels of enantioselectivity and diastereoselectivity. organic-chemistry.org A notable approach involves the rhodium-catalyzed reductive transamination of pyridinium salts, which allows for the synthesis of a variety of chiral piperidines with excellent diastereo- and enantio-selectivities. nih.gov This method is particularly advantageous as it tolerates various functional groups that might be sensitive to other reduction methods. nih.gov
Organocatalysis has also emerged as a powerful tool for the synthesis of polysubstituted piperidines. Domino reactions, such as Michael addition/aminalization sequences catalyzed by chiral prolinol derivatives, can create multiple stereocenters in a single step with high enantioselectivity. researchgate.net These reactions often proceed through a cascade mechanism, efficiently assembling the piperidine ring from acyclic precursors. researchgate.net
Table 1: Comparison of Catalytic Systems for Asymmetric Piperidine Synthesis
| Catalyst System | Substrate Type | Key Features | Reported Enantioselectivity (ee) |
| [Ir(COD)Cl]₂ / MeO-BoQPhos | N-benzylpyridinium salts | Highly efficient for α-heteroaryl piperidines | Up to 99.3:0.7 er |
| [RhCp*Cl₂]₂ / KI with chiral primary amine | Pyridinium salts | Transamination mechanism, functional group tolerance | Excellent diastereo- and enantio-selectivities |
| O-TMS protected diphenylprolinol | Aldehydes and nitroolefins | Domino Michael addition/aminalization | Excellent enantioselectivity |
Radical cyclization offers a complementary approach to the synthesis of the piperidine core, often under mild reaction conditions. These methods typically involve the generation of a radical species that undergoes an intramolecular cyclization to form the six-membered ring.
Photoredox catalysis has enabled the construction of spirocyclic piperidines from linear aryl halide precursors. whiterose.ac.uk In this process, a strongly reducing organic photoredox catalyst, in combination with a trialkylamine, generates an aryl radical. This radical then undergoes regioselective cyclization followed by a hydrogen-atom transfer to yield the desired spiropiperidine. whiterose.ac.uk Another strategy involves the radical cyclization of α-aminoalkyl radicals onto unactivated double bonds to prepare polysubstituted piperidines. acs.org
Copper-catalyzed radical-mediated cyclization has also been employed. This method can initiate the formation of an N-radical, which then participates in a 1,5-hydrogen atom transfer (HAT), leading to a carbon radical that can be trapped to form the piperidine ring. nih.gov These radical-based methods provide access to complex piperidine structures that may be difficult to synthesize via traditional ionic pathways.
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines and piperidines. Enzymes, operating under mild conditions, can exhibit exquisite stereo- and regioselectivity.
Omega-transaminases (ω-TAs) are particularly useful for the asymmetric synthesis of chiral amines from prochiral ketones. beilstein-journals.org These enzymes can be employed to produce enantiomerically pure 3-amino-1-Boc-piperidine from 1-Boc-3-piperidone with high yield and enantiomeric excess. beilstein-journals.org The use of immobilized ω-transaminases further enhances the practicality of this method, allowing for catalyst reuse and scalability. beilstein-journals.org
Furthermore, a hybrid bio-organocatalytic cascade has been developed for the synthesis of 2-substituted piperidines. This approach utilizes a transaminase to generate a key reactive intermediate that then participates in an organocatalyzed Mannich reaction to build the piperidine scaffold. Such chemo-enzymatic strategies combine the high selectivity of biocatalysts with the broad scope of chemical catalysis.
Table 2: Biocatalytic Methods for Chiral Piperidine Synthesis
| Enzyme | Reaction Type | Substrate | Product | Key Advantages |
| ω-Transaminase (ω-TA) | Asymmetric amination | 1-Boc-3-piperidone | (R)- or (S)-3-amino-1-Boc-piperidine | High enantioselectivity, mild conditions |
| Lipase (e.g., CALB) | Multicomponent reaction | Benzaldehyde, aniline, acetoacetate | Polysubstituted piperidines | Reusable catalyst, good yields |
| Amine Oxidase / Ene Imine Reductase | One-pot cascade | N-substituted tetrahydropyridines | Stereo-defined 3- and 3,4-substituted piperidines | Asymmetric dearomatization, precise stereocontrol |
Novel Reaction Pathways and Domino Sequences in Dimethyl[2-(piperidin-2-yl)propyl]amine Synthesis
The quest for more efficient and elegant synthetic routes has led to the development of novel reaction pathways and domino sequences that can construct the piperidine ring in a single, orchestrated process.
Intramolecular amination is a powerful strategy for the formation of the piperidine ring, involving the cyclization of a linear substrate containing a nitrogen nucleophile and an electrophilic center. nih.gov A variety of methods have been developed to achieve this transformation, including reductive amination cascades and metal-catalyzed C-H amination.
For instance, the intramolecular reductive amination of amino-aldehydes or amino-ketones is a common method for piperidine synthesis. nih.gov More advanced domino sequences, such as a hydrogen-borrowing [5+1] annulation, can construct the piperidine ring from a linear amino alcohol and a carbonyl compound, catalyzed by an iridium complex. nih.gov This process involves sequential oxidation, amination, and reduction steps in a single pot.
Cyclocondensation reactions, which form two bonds in a single step, are also highly efficient for constructing the piperidine core. A one-pot synthesis of nitrogen-containing heterocycles can be achieved through the cyclocondensation of alkyl dihalides with primary amines in an aqueous medium, often accelerated by microwave irradiation. organic-chemistry.org
Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, increase yields, and often improve product purity compared to conventional heating methods. This technology has been successfully applied to the synthesis of various piperidine-containing compounds.
The synthesis of pyrimidine (B1678525) imines and thiazolidinones containing a piperidine moiety has been efficiently achieved under microwave irradiation. Similarly, the condensation of carbaldehydes with thiosemicarbazides to form quinoline (B57606) thiosemicarbazones endowed with a piperidine ring is significantly accelerated by microwave heating. These examples highlight the potential of microwave technology to expedite the synthesis of this compound and its analogues, making the process more efficient and environmentally friendly.
Derivatization Strategies of the Propylamine (B44156) Side Chain
The propylamine side chain of this compound offers a versatile scaffold for chemical modification, enabling the synthesis of a diverse range of analogues. Derivatization strategies primarily target the terminal dimethylamino group and the propyl chain itself, allowing for the introduction of various functional groups to modulate the compound's physicochemical properties.
One common approach involves the nucleophilic character of the amine. For analytical purposes, such as enhancing detection in High-Performance Liquid Chromatography (HPLC), the amine can be derivatized with reagents that introduce chromophores or fluorophores. nih.govnih.gov Common derivatizing agents for amines include dansyl chloride, benzoyl chloride, and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). nih.gov For instance, dansylation introduces a highly fluorescent group, significantly improving detection sensitivity. nih.gov
Synthetic derivatization for creating new chemical entities often involves alkylation, acylation, or arylation at the amine nitrogen. The synthesis of citalopram (B1669093) analogues, which also feature a dimethylaminopropyl side chain, demonstrates that this chain can be introduced via alkylation using a suitable precursor. nih.gov Similarly, the secondary amine that would result from demethylation could be reacted with various electrophiles. For example, Michael addition reactions, where an amine adds to an α,β-unsaturated carbonyl compound, represent a viable strategy for extending the side chain. mdpi.com The reaction of secondary amines like piperidine with dimethyl (E)-hex-2-en-4-ynedioate yields α,β-dehydroamino acid derivatives, illustrating a potential pathway for adding complex functionality. mdpi.com
Another strategy involves the synthesis of analogues where the terminal amine is part of a different cyclic system or bears different alkyl substituents. This can be achieved by starting the synthesis with a different amine precursor. For example, in related syntheses, various secondary amines are reacted with a key intermediate to produce a range of final compounds. nih.gov
The table below summarizes various derivatization strategies applicable to propylamine side chains based on reactions with the amine functionality.
| Derivatization Strategy | Reagent/Reaction Type | Purpose/Outcome | Example/Application |
| Dansylation | Dansyl Chloride | Introduction of a fluorescent tag for sensitive detection (HPLC-FLD). nih.gov | Analytical quantification of biogenic amines. nih.gov |
| Benzoylation | Benzoyl Chloride | Introduction of a UV-active chromophore for HPLC-UV detection. nih.gov | Analysis of amines in food matrices. nih.gov |
| Fmoc Derivatization | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Protection of the amine group or introduction of a UV-active moiety. nih.govnih.gov | Solid-phase peptide synthesis; analytical derivatization. nih.govwikipedia.org |
| Michael Addition | α,β-Unsaturated Esters/Ketones | Carbon-nitrogen bond formation to extend the side chain. mdpi.com | Synthesis of α,β-dehydroamino acid derivatives from secondary amines. mdpi.com |
| Reductive Amination | Aldehydes/Ketones with a reducing agent (e.g., Na(OAc)₃BH) | Synthesis of analogues with varied N-substituents. nih.govnih.gov | Preparation of citalopram analogues from a key aldehyde intermediate and a secondary amine. nih.gov |
| Buchwald-Hartwig Amination | Aryl Halides with Palladium Catalyst | Formation of N-aryl bonds to create aryl-amine derivatives. mdpi.com | Synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines. mdpi.com |
Large-Scale Research Synthesis Considerations for Piperidine Amines
Scaling up the synthesis of piperidine amines from laboratory to industrial or large-scale research production requires careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and reproducibility. nih.govcdnsciencepub.com Key considerations include the choice of starting materials, reaction conditions, catalyst selection, and purification methods.
Starting Materials and Synthetic Route: The industrial production of the parent piperidine ring is typically achieved through the hydrogenation of pyridine, often using a molybdenum disulfide or nickel catalyst. wikipedia.orgcdnsciencepub.com An alternative route starting from the more readily available furfural (B47365) to produce tetrahydropyran, which is then converted to piperidine, has also been explored. cdnsciencepub.com For substituted piperidines, the choice of route is critical. Methods that are efficient on a lab scale, such as those using reagents with poor solubility like cesium carbonate, may be difficult to implement on a larger scale. nih.gov
Catalysis: Catalytic hydrogenation is a cornerstone of large-scale amine synthesis. The synthesis of Dimethylaminopropylamine (DMAPA), a structural component of the target molecule, involves the hydrogenation of dimethylaminopropionitrile. wikipedia.org For this step, Raney nickel is a commonly used catalyst. google.com In the production of other amines, palladium on an alumina (B75360) support (Pd/γ-Al2O3) has been shown to be effective. researchgate.net The choice of catalyst, its loading, and its activation procedure are critical for achieving high conversion and selectivity while minimizing side reactions. researchgate.netgoogle.com For instance, in the production of dimethylpropylamine (B179496), a reduced nickel hydrogenation catalyst is employed, and reaction conditions are optimized to prevent the formation of by-products from the disproportionation of dimethylamine (B145610). google.com
Reaction Conditions: Temperature and pressure are critical parameters that must be carefully controlled. In the batchwise catalytic hydrogenation to produce diamines, maintaining the temperature below a certain threshold (e.g., 130°C) and keeping it constant can be crucial for selectivity and safety. google.com This can be achieved through a temperature-controlled pressure reduction system. google.com Continuous flow reactors are also being explored for the synthesis of piperidine derivatives, as they can offer better control over reaction parameters and improve safety compared to batch processes. beilstein-journals.orgorganic-chemistry.org
Purification and By-Product Control: On a large scale, purification by chromatography is often not economically viable. Therefore, the synthetic route must be designed to minimize by-products. In the synthesis of dimethylpropylamine, side reactions can produce ammonia, monomethylamine, and trimethylamine, which in turn react to form various other impurities. google.com The final product is often purified by distillation. For piperidine-water azeotropic mixtures, distillation is a key separation technique. cdnsciencepub.com The process must be designed to efficiently separate the desired product from unreacted starting materials, catalysts, and by-products.
The table below outlines key considerations for the large-scale synthesis of piperidine amines.
| Consideration | Key Factors | Challenges & Solutions |
| Synthetic Route Selection | Availability and cost of starting materials (e.g., pyridine vs. furfural). cdnsciencepub.com | Routes using reagents with poor solubility (e.g., Cs₂CO₃) are problematic for scale-up. nih.gov Solution: Select routes with soluble reagents or heterogeneous catalysts. |
| Catalyst System | Choice of catalyst (e.g., Raney Ni, Pd/Al₂O₃, MoS₂). wikipedia.orggoogle.comresearchgate.net Catalyst activation, loading, and lifetime. google.comgoogle.com | Catalyst poisoning can reduce efficiency. cdnsciencepub.com Solution: Purify starting materials; optimize reaction conditions to extend catalyst life. |
| Reaction Control | Temperature, pressure, and mixing. google.comgoogle.com Batch vs. continuous flow processing. nih.gov | Exothermic reactions can lead to thermal runaways in large batches. Solution: Use of flow reactors for better heat management; implement temperature-controlled pressure reduction. google.comnih.gov |
| By-product Management | Side reactions like disproportionation or hydrolysis. nih.govgoogle.com | By-products can complicate purification and reduce yield. google.com Solution: Optimize reaction conditions (temperature, molar ratios) to maximize selectivity. google.com |
| Purification | Distillation, crystallization, liquid-liquid extraction. | Azeotrope formation can complicate distillation. cdnsciencepub.com Solution: Utilize azeotropic distillation or alternative purification methods. Chromatography is often not feasible at scale. |
Elucidation of Molecular Structure and Conformation of Dimethyl 2 Piperidin 2 Yl Propyl Amine Through Advanced Spectroscopic Techniques
Applications of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemical relationships of atoms within a molecule. For Dimethyl[2-(piperidin-2-yl)propyl]amine, ¹H and ¹³C NMR spectra serve as the primary methods for assigning the carbon-hydrogen framework.
In a typical ¹H NMR spectrum, distinct signals would correspond to the various proton environments, such as the N-methyl groups, the propyl chain, and the piperidine (B6355638) ring. Similarly, the ¹³C NMR spectrum would show separate resonances for each unique carbon atom. The chemical shifts (δ) of these signals are indicative of the local electronic environment, while the integration of ¹H signals provides the ratio of protons in each environment.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
This table presents hypothetical, predicted chemical shift ranges based on the known structure. Actual experimental values may vary.
| Atom Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| N(CH₃)₂ | Methyl Protons | 2.2 - 2.4 | 45 - 47 |
| -CH₂-N | Methylene (B1212753) Protons | 2.3 - 2.6 | 60 - 65 |
| CH₃-CH- | Propyl Methine Proton | 1.5 - 1.8 | 30 - 35 |
| CH₃-CH- | Propyl Methyl Protons | 0.9 - 1.1 | 15 - 20 |
| Piperidine C2-H | Methine Proton | 2.5 - 2.8 | 58 - 62 |
| Piperidine N-H | Amine Proton | 1.5 - 3.0 (broad) | N/A |
| Piperidine Ring CH₂ | Methylene Protons | 1.2 - 1.9 | 24 - 30 |
While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing through-bond correlations. youtube.comscience.gov
COrrelation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show cross-peaks connecting adjacent protons, allowing for the tracing of the entire spin system from the methyl group of the propyl chain through to the various methylene groups of the piperidine ring. walisongo.ac.id
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to, revealing all one-bond C-H connections. youtube.comsdsu.edu This allows for the definitive assignment of each carbon resonance by correlating it with its known attached proton(s).
This compound possesses a stereocenter at the C2 position of the piperidine ring, meaning it exists as a pair of enantiomers. Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for determining the absolute configuration (R or S) of a specific enantiomer. nih.gov
Electronic Circular Dichroism (ECD) is a powerful method for this purpose. nih.gov The technique involves measuring the difference in absorption of left and right circularly polarized light by the chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms around the chromophores. By comparing the experimentally measured ECD spectrum with spectra predicted through quantum-chemical calculations for both the R and S configurations, the absolute stereochemistry can be unambiguously assigned. nih.gov
Advanced Mass Spectrometry Techniques for Isotopic Profiling and Exact Mass Determination
Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, HRMS would confirm the molecular formula C₁₀H₂₂N₂ by matching the experimental exact mass to the theoretical value (Monoisotopic Mass: 170.1783 Da). uni.lu Analysis of the isotopic pattern, particularly the ratio of the M+1 peak arising from the natural abundance of ¹³C, further corroborates the elemental formula.
Ion mobility spectrometry (IMS), often coupled with mass spectrometry, separates ions based on their size, shape, and charge in the gas phase. nih.gov A key parameter derived from IMS is the Collision Cross Section (CCS), which represents the effective area of the ion as it tumbles and collides with a neutral buffer gas. nih.gov
While experimental determination is definitive, CCS values can also be predicted with reasonable accuracy using computational and machine learning models based on the molecule's 3D structure. nih.gov These predicted values serve as an additional descriptor that aids in compound identification, especially for distinguishing between isomers. For this compound, predicted CCS values for various adducts have been calculated. uni.lu Comparing these theoretical values with experimentally obtained CCS data can significantly increase the confidence in structural annotation. arxiv.org
Interactive Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts
Data sourced from PubChem, calculated using CCSbase. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 171.18558 | 143.5 |
| [M+Na]⁺ | 193.16752 | 145.9 |
| [M+K]⁺ | 209.14146 | 145.3 |
| [M+NH₄]⁺ | 188.21212 | 161.9 |
| [M-H]⁻ | 169.17102 | 144.3 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). nih.gov The combined use of both techniques offers a more complete vibrational profile, as some modes may be strong in IR and weak in Raman, and vice versa.
For this compound, the spectra would be characterized by specific vibrational frequencies corresponding to its structural features. nih.gov
Interactive Table 3: Characteristic Vibrational Frequencies for this compound
This table presents expected frequency ranges for the key functional groups.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| N-H Stretch | Secondary Amine (Piperidine) | 3300 - 3500 |
| C-H Stretch | Aliphatic (sp³ C-H) | 2850 - 3000 |
| N-H Bend | Secondary Amine (Piperidine) | 1550 - 1650 |
| CH₂ Bend (Scissoring) | Methylene Groups | 1440 - 1480 |
| C-N Stretch | Aliphatic Amines | 1000 - 1250 |
Single-Crystal X-Ray Diffraction Studies of this compound Cocrystals and Salts
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule within the crystal lattice. nih.gov
While obtaining a single crystal of the free base can sometimes be challenging, forming salts (e.g., hydrochloride) or cocrystals with suitable coformers can facilitate crystallization. researchgate.netmdpi.com A successful SCXRD study of a this compound salt or cocrystal would:
Confirm the connectivity established by NMR.
Determine the absolute configuration of the chiral center without ambiguity.
Reveal the preferred conformation of the piperidine ring (e.g., chair conformation) and the orientation of its substituents.
Elucidate the packing of molecules in the crystal and detail the intermolecular interactions, such as hydrogen bonds involving the piperidine N-H group and the tertiary amine nitrogen, which govern the crystal structure. researchgate.net
Although no public crystal structures are currently available for this specific compound, the application of this technique would provide the most definitive and detailed picture of its molecular architecture. uni.lu
Computational Chemistry and Theoretical Modeling of Dimethyl 2 Piperidin 2 Yl Propyl Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictates its structure and reactivity.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov DFT calculations can predict a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties such as ionization potential and electron affinity. For Dimethyl[2-(piperidin-2-yl)propyl]amine, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311G**, would provide a detailed picture of its electronic landscape. researchgate.net
These calculations yield critical data points that describe the molecule's stability and reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions.
Table 1: Representative Electronic Properties Calculable via DFT
| Property | Description | Theoretical Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Indicates the propensity of the nitrogen lone pairs to act as electron donors in reactions. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Identifies regions of the molecule susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A primary indicator of the molecule's chemical reactivity and stability. |
| Ionization Potential | The minimum energy required to remove an electron from the molecule. | Quantifies how easily the molecule can be oxidized. |
| Electron Affinity | The energy released when an electron is added to the molecule. | Quantifies how easily the molecule can be reduced. |
This table represents typical data generated from DFT studies; specific values for this compound would require dedicated computational analysis.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting and understanding intermolecular interactions, particularly hydrogen bonding, and for identifying reactive sites. nih.gov The MEP map uses a color scale to denote different potential regions: red indicates areas of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are susceptible to nucleophilic attack. nih.gov
For this compound, an MEP analysis would be expected to show strong negative potential (red regions) around the two nitrogen atoms due to the lone pairs of electrons. These areas represent the most likely sites for protonation and hydrogen bond acceptance. Conversely, the hydrogen atoms attached to the piperidine (B6355638) nitrogen and the methyl groups would exhibit positive potential (blue regions), indicating their role as potential hydrogen bond donors.
Conformational Analysis and Energy Landscape Mapping
The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and to map the energy landscape that governs the transitions between them.
Molecular Mechanics (MM) methods provide a computationally efficient way to perform conformational analysis by treating atoms as balls and bonds as springs. These force-field-based methods can rapidly scan the potential energy surface to identify low-energy conformers. A theoretical conformational analysis can postulate various stable structures based on the rotation around single bonds. mdpi.com For this compound, this would involve exploring the rotation around the C-C and C-N bonds of the propyl chain and the puckering of the piperidine ring (e.g., chair, boat, and twist-boat conformations).
Molecular Dynamics (MD) simulations build upon this by introducing temperature and time, allowing the molecule's dynamic behavior to be observed. mdpi.com An MD simulation would track the movements of each atom over time, providing a realistic view of the molecule's flexibility and the full spectrum of accessible conformations in a given environment (e.g., in a vacuum or in solution). This analysis reveals the relative populations of different conformers and the energy barriers for interconversion, which are crucial for understanding how the molecule might adapt its shape to bind to a biological target.
Table 2: Key Torsional Angles for Conformational Analysis of this compound
| Torsional Angle | Description | Expected Conformational Influence |
| N(piperidine)-C2(piperidine)-C(propyl)-C(propyl) | Defines the orientation of the propyl side chain relative to the piperidine ring. | Determines the spatial positioning of the dimethylamine (B145610) group. |
| C2(piperidine)-C(propyl)-C(propyl)-N(dimethyl) | Governs the extension of the propyl chain. | Influences the distance between the two nitrogen centers. |
| Ring Torsions | Internal dihedral angles of the piperidine ring. | Defines the ring pucker (e.g., chair vs. boat conformation). |
This table outlines the critical rotational bonds that would be the focus of a conformational analysis study.
In Silico Prediction of Molecular Interactions and Binding Modes
Understanding how a molecule interacts with a biological target, such as a protein receptor or enzyme, is a primary goal of molecular modeling. In silico techniques like molecular docking are essential for predicting these interactions.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target macromolecule. nih.gov The process involves three main steps:
Preparation: The 3D structures of both the ligand and the target protein are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site on the protein.
Conformational Sampling: The docking algorithm systematically explores various positions, orientations, and conformations of the ligand within the binding site.
Scoring: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. The poses are then ranked, with the top-ranked pose representing the most likely binding mode. nih.gov
For this compound, a docking study would aim to identify key interactions, such as hydrogen bonds formed by the amine groups or hydrophobic interactions involving the piperidine ring and propyl chain, with amino acid residues in the target's binding pocket. mdpi.com The results can provide a structural basis for the molecule's potential biological activity and guide the design of more potent analogs.
Table 3: Hypothetical Docking Simulation Output
| Parameter | Description | Example Result |
| Binding Affinity | The predicted free energy of binding (e.g., in kcal/mol). Lower values indicate stronger binding. | -8.5 kcal/mol |
| Interacting Residues | The amino acids in the target's active site that form contacts with the ligand. | TYR 120, ASP 155, SER 200 |
| Interaction Types | The nature of the non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic interactions). | Hydrogen bond with ASP 155; Pi-Alkyl interaction with TYR 120. |
This table illustrates the typical data obtained from a molecular docking simulation. The specific results depend entirely on the chosen protein target.
Cheminformatic Approaches to Chemical Space Exploration
Cheminformatics provides a powerful lens for navigating the vast chemical space surrounding a lead compound like this compound. This is achieved by generating and analyzing virtual libraries of structurally related molecules to identify derivatives with potentially improved properties. The exploration of the chemical space for piperidine-containing compounds often involves the systematic modification of the core scaffold to understand how changes in structure affect molecular properties and potential biological activity. whiterose.ac.uknih.gov
The process begins with the enumeration of a virtual library of analogs. For this compound, this would involve modifications at several key positions: the piperidine ring, the propyl linker, and the dimethylamino group. Substitutions on the piperidine ring, for instance, can significantly alter the molecule's three-dimensional shape and polarity. The exploration of regio- and diastereoisomers is also a critical aspect of this process, as stereochemistry can have a profound impact on biological activity. whiterose.ac.uk
Once a virtual library is generated, a range of molecular descriptors are calculated for each analog. These descriptors quantify various aspects of the molecules' structure and properties, including constitutional, topological, geometric, electrostatic, and quantum-chemical features. For a comprehensive exploration of the chemical space around this compound, a diverse set of descriptors would be calculated to capture the nuances of each structural modification.
The following interactive table presents a hypothetical subset of a virtual library generated around the this compound scaffold, along with selected calculated molecular descriptors that are crucial for exploring its chemical space.
| Compound ID | Structure | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) | Number of Rotatable Bonds | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Parent | This compound | 184.32 | 1.95 | 15.28 | 4 | 1 | 2 |
| Analog-001 | 2-(1-Methylpiperidin-2-yl)propan-1-amine | 142.26 | 1.20 | 26.02 | 3 | 1 | 2 |
| Analog-002 | N,N-Dimethyl-1-(piperidin-2-yl)propan-2-amine | 184.32 | 1.95 | 15.28 | 4 | 1 | 2 |
| Analog-003 | 2-(Piperidin-2-yl)propan-1-ol | 143.23 | 0.85 | 32.79 | 3 | 2 | 2 |
| Analog-004 | 2-(1-Acetylpiperidin-2-yl)propyl]dimethylamine | 226.36 | 1.80 | 20.31 | 4 | 0 | 2 |
| Analog-005 | Dimethyl[2-(4-hydroxypiperidin-2-yl)propyl]amine | 200.32 | 1.30 | 35.51 | 4 | 2 | 3 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the molecular design of analogs of this compound, QSAR models can be invaluable for predicting the activity of novel derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. nih.govresearchgate.net The development of a robust QSAR model for a series of piperidine derivatives typically involves several key steps. mdpi.com
First, a dataset of compounds with experimentally determined biological activities (e.g., IC50 or Ki values) is required. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. A variety of molecular descriptors are calculated for each compound in the dataset. These can range from simple 1D and 2D descriptors to more complex 3D descriptors derived from the molecule's conformational profile. nih.gov
Several statistical methods can be employed to build the QSAR model, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. The goal is to generate an equation that quantitatively describes how the chosen descriptors influence the biological activity. For piperidine-containing compounds, studies have shown the importance of steric, electrostatic, and hydrophobic properties in determining their activity. researchgate.net
The predictive ability of the developed QSAR model is rigorously assessed through internal and external validation techniques. nih.gov A validated QSAR model can then be used to predict the biological activity of a virtual library of this compound analogs. This allows for the in silico screening of a large number of compounds, with the most potent ones being selected for synthesis and biological testing. This iterative process of molecular design, prediction, synthesis, and testing is a cornerstone of modern drug discovery. researchgate.net
Below is an interactive data table showcasing a hypothetical QSAR model developed for a series of analogs of this compound, targeting a specific biological endpoint.
| Compound ID | Experimental pIC50 | Predicted pIC50 | Residual | Steric Descriptor (SMR) | Electronic Descriptor (LogD) | Topological Descriptor (Wiener Index) |
| Analog-001 | 7.2 | 7.1 | 0.1 | 45.6 | 1.8 | 320 |
| Analog-002 | 6.8 | 6.9 | -0.1 | 50.2 | 2.1 | 385 |
| Analog-003 | 7.5 | 7.4 | 0.1 | 48.1 | 1.5 | 350 |
| Analog-004 | 6.5 | 6.6 | -0.1 | 55.9 | 2.5 | 420 |
| Analog-005 | 8.1 | 8.0 | 0.1 | 52.3 | 1.2 | 390 |
| Analog-006 | 6.2 | 6.3 | -0.1 | 60.1 | 2.8 | 455 |
Molecular Interaction Studies and Receptor Binding Affinities of Dimethyl 2 Piperidin 2 Yl Propyl Amine Derivatives
In Vitro Binding Affinity Profiling with Molecular Targets
Currently, detailed in vitro binding affinity profiles for Dimethyl[2-(piperidin-2-yl)propyl]amine and its direct derivatives against a broad range of molecular targets are not extensively documented in publicly available scientific literature. While research exists for various other piperidine-containing compounds, specific binding data (such as Ki or IC50 values) for the titled compound remains largely unpublished.
Studies on structurally related piperidine (B6355638) derivatives have shown engagement with various receptors, including sigma receptors and histamine (B1213489) receptors. For instance, certain 4-(2-aminoethyl)piperidine derivatives have been evaluated for their affinity towards σ₁ receptors. Similarly, 4-hydroxypiperidine (B117109) analogues have been investigated as histamine H3 receptor antagonists. However, direct extrapolation of these findings to this compound is not scientifically valid without specific experimental data.
Receptor Selectivity and Ligand Efficiency Considerations
Without comprehensive binding affinity data for this compound, a thorough analysis of its receptor selectivity is not possible. Receptor selectivity describes the compound's ability to bind preferentially to one or a few receptor subtypes over others, which is a critical aspect of drug development to minimize off-target effects.
Ligand efficiency (LE) is a metric used to evaluate the binding energy of a compound in proportion to its size (heavy atom count). It is a useful parameter in lead optimization. The calculation of ligand efficiency for this compound and its analogues is contingent upon the availability of experimental binding affinity data (e.g., Ki or Kd values). For other piperidine derivatives, studies have highlighted the importance of optimizing lipophilic ligand efficiency (LLE) to improve drug-like properties. These general principles of medicinal chemistry would apply to the development of this compound derivatives, but specific values cannot be determined at this time.
Elucidation of Molecular Mechanism of Action at the Protein Level
The molecular mechanism of action for this compound at a protein level has not been specifically elucidated in the available research. Determining the mechanism, such as whether the compound acts as an agonist, antagonist, or inverse agonist at a particular receptor, requires functional assays that measure the biological response upon compound binding.
For other novel piperidine-based compounds, molecular docking and simulation studies have been employed to predict binding modes and understand interactions with target proteins. For example, docking studies with sigma receptor ligands have helped identify key interactions, such as salt bridges with specific amino acid residues like Glu172, that are crucial for binding. Similar computational approaches could be applied to this compound once a primary biological target is identified.
Allosteric Modulation and Competitive Binding Studies
There is no specific information in the current scientific literature to suggest whether this compound or its analogues function as allosteric modulators. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. The discovery of allosteric modulators often requires specialized screening assays designed to detect such activity. Research on other piperidine scaffolds has led to the discovery of positive allosteric modulators (PAMs), for instance, for the serotonin (B10506) 5-HT2C receptor.
Competitive binding studies, which are used to determine if a ligand binds to the same site as a known reference ligand, have not been published for this compound.
Enzymatic Activity Modulation by this compound and Analogues
Information regarding the modulation of enzymatic activity by this compound or its analogues is not available in the reviewed literature. Investigations would be required to screen the compound against a panel of relevant enzymes to determine if it possesses any inhibitory or activating properties.
Biophysical Characterization of Ligand-Receptor Complexes (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
There are no published studies utilizing biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the interaction between this compound and any specific receptor or protein target.
SPR is a technique that provides real-time data on the kinetics of binding and dissociation (kon and koff rates), which are valuable for understanding the dynamics of a ligand-receptor interaction. ITC, on the other hand, directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). The application of these powerful techniques awaits the identification of a specific high-affinity molecular target for this compound.
Structure Activity Relationship Sar Studies of Dimethyl 2 Piperidin 2 Yl Propyl Amine Analogues
Systematic Structural Modifications on the Piperidine (B6355638) Ring and Side Chain
Systematic modifications of the piperidine ring and the dimethylpropylamine (B179496) side chain of Dimethyl[2-(piperidin-2-yl)propyl]amine analogues have been explored to delineate the key structural features required for biological activity. Research into related structures containing piperidine moieties shows that substitutions on the ring, as well as alterations to the side chain, significantly impact receptor affinity and efficacy. nih.gov
For instance, in studies of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), modifications to the aminopiperidine region were investigated. nih.gov These included substituting the aminopiperidinyl group with alkyl hydrazines, amines, and hydroxyalkylamines of varying lengths. nih.gov Such studies help probe the steric and proximity requirements of the receptor's binding pocket. nih.gov While not directly focused on this compound, these findings underscore the importance of the piperidine moiety and its substituents in molecular recognition.
Impact of Stereochemistry on Molecular Recognition
The stereochemistry of the chiral center at the C2 position of the piperidine ring and the adjacent carbon on the propyl side chain is a critical determinant of molecular recognition and biological activity. For many compounds interacting with specific receptors, one enantiomer often exhibits significantly higher potency than its counterpart. In studies of analogous aminotetralin-piperazine hybrid molecules, it was consistently found that the (-)-isomer was more potent than the (+)-isomeric form, highlighting the stereo-specific nature of the receptor binding site. researchgate.net This principle suggests that for this compound analogues, the spatial arrangement of the piperidine ring relative to the side chain is crucial for optimal interaction with the biological target. The absolute configuration dictates the precise orientation of key functional groups within the binding pocket, influencing the strength and nature of the molecular interactions.
Influence of Alkyl Chain Length and Branching
The length and branching of the alkyl side chain connecting the piperidine ring to the terminal amine group play a pivotal role in modulating the activity of this compound analogues. Research on various amine-containing compounds has consistently demonstrated that altering the alkyl chain length can significantly affect biological outcomes. nih.govresearchgate.netnih.gov
In studies of similar bioactive amines, increasing the length of an alkyl substituent is often associated with an increase in receptor affinity up to a certain point, after which further extension can lead to a decrease in activity. nih.gov This suggests an optimal chain length exists that allows the terminal functional group to form key interactions within a specific region of the binding site without introducing steric hindrance. For example, studies on hydrophobically-modified gelatin hydrogels showed that increasing alkyl chain length intensified hydrophobic interactions. matec-conferences.org Similarly, work on icariside II derivatives indicated that the anticancer activity of 7-O-alkylamino derivatives was influenced by both the alkyl chain length and the nature of the terminal amine substituents. nih.gov Branching on the alkyl chain can also introduce steric bulk, which may either enhance binding by filling a hydrophobic pocket or decrease affinity if it prevents the molecule from adopting the correct conformation for binding. nih.gov
Table 1: Effect of Alkyl Chain Modifications on Biological Activity in Related Amine Compounds
| Compound Series | Modification | General Observation on Activity | Reference |
|---|---|---|---|
| SR141716 Analogues | Increasing alkyl chain length | Increased receptor affinity up to an optimal length. | nih.gov |
| Icariside II Derivatives | Varying 7-O-alkylamino chain | Activity is dependent on chain length and terminal amine. | nih.gov |
Pharmacophore Modeling and Ligand-Based Design Strategies
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. nih.govnih.gov This ligand-based design strategy is particularly useful when the 3D structure of the biological target is unknown. nih.govmdpi.com By aligning a set of active and inactive this compound analogues, a common feature pharmacophore model can be generated. researchgate.net
Such a model for this class of compounds would typically include key features like a hydrogen bond acceptor (the piperidine nitrogen), a hydrogen bond donor (the N-H on the piperidine), a positive ionizable feature (the terminal dimethylamine), and hydrophobic centers (the piperidine ring and alkyl chain). This model then serves as a 3D query to screen virtual compound libraries to identify novel, structurally diverse molecules that possess the same essential features and are therefore likely to be active. nih.gov Furthermore, 3D-QSAR (Quantitative Structure-Activity Relationship) models can be developed from these pharmacophores to quantitatively predict the biological activity of new analogues before their synthesis. researchgate.net
Bioisosteric Replacements and Scaffold Hopping Approaches
Bioisosteric replacement and scaffold hopping are key strategies in medicinal chemistry to optimize lead compounds by improving potency and pharmacokinetic properties or to discover novel chemical classes with similar biological activity. nih.govresearchgate.netnih.gov Bioisosterism involves substituting a functional group or a whole substructure with another that has similar physical or chemical properties, leading to a similar biological response. researchgate.net
For this compound analogues, bioisosteric replacements could involve:
Piperidine Ring Analogues: Replacing the piperidine ring with other nitrogen-containing heterocycles like pyrrolidine, morpholine, or azepane to probe the size and electronic requirements of the binding pocket. nih.gov
Amine Group Modification: Replacing the terminal dimethylamine (B145610) with other groups such as a diethylamine (B46881), a cyclic amine (e.g., pyrrolidinyl), or even a non-basic polar group to modulate basicity and hydrogen bonding capacity.
Scaffold hopping represents a more drastic change, where the core piperidine-propyl structure is replaced with a topologically different framework that maintains the crucial pharmacophoric features in the correct spatial orientation. nih.govresearchgate.net This approach is used to escape existing patent space and to identify novel scaffolds with improved drug-like properties. researchgate.net
Table 2: Potential Bioisosteric Replacements for this compound
| Original Moiety | Potential Bioisostere | Rationale |
|---|---|---|
| Piperidine Ring | Pyrrolidine, Morpholine, Thiazole | Alter ring size, polarity, and H-bonding capacity. nih.govnih.gov |
| Dimethylamine | Pyrrolidine, Diethylamine, Methoxy | Modulate basicity (pKa) and steric bulk. |
Rational Design for Improved Molecular Interactions
Rational design leverages a deep understanding of the target's binding site and the SAR of existing ligands to create new analogues with enhanced molecular interactions. nih.govrug.nl This process often involves computational tools like molecular docking and molecular dynamics simulations to predict how modifications will affect the binding mode and affinity of the compound. researchgate.netnih.gov
For analogues of this compound, rational design strategies could focus on several key areas:
Enhancing Existing Interactions: If the piperidine N-H is known to form a critical hydrogen bond, modifications can be made to the rest of the molecule to lock it into a conformation that optimizes the geometry of this bond.
Targeting Unoccupied Pockets: Introducing substituents onto the piperidine ring or the alkyl chain that can extend into and favorably occupy nearby hydrophobic or polar pockets within the receptor site. nih.gov
By combining SAR data with structural information about the target, medicinal chemists can iteratively design and synthesize new generations of compounds with progressively improved potency and selectivity. nih.govnih.gov
Analytical Method Development for Dimethyl 2 Piperidin 2 Yl Propyl Amine in Research Matrices
Advanced Chromatographic Techniques for Purity and Impurity Profiling
Chromatographic methods are fundamental in the analytical workflow for Dimethyl[2-(piperidin-2-yl)propyl]amine, enabling the separation, identification, and quantification of the main compound and any potential impurities.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)
High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely used technique for the analysis of piperidine-containing compounds. For this compound, reverse-phase HPLC (RP-HPLC) is a suitable approach. A typical RP-HPLC method would involve a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with an ion-pairing agent to improve peak shape and retention of the basic amine. Qualitative and quantitative analysis of alkaloid fractions from natural products, which can include piperidine (B6355638) alkaloids, has been effectively achieved using Ultra-High Performance Liquid Chromatography coupled with a Diode Array Detector and Mass Spectrometry (UHPLC-DAD-MS). nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a relatively low molecular weight, it is amenable to GC-MS analysis. Derivatization is a common strategy to enhance the volatility and thermal stability of amines for GC analysis.
A comparative table of typical starting conditions for HPLC and GC-MS analysis of a compound like this compound is presented below.
| Parameter | HPLC | GC-MS |
| Column | C18, 5 µm, 4.6 x 250 mm | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Mobile Phase/Carrier Gas | Acetonitrile:Water with 0.1% Formic Acid | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 10 µL | 1 µL (split or splitless) |
| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) | Mass Spectrometer (MS) |
| Oven Temperature Program | Isocratic or Gradient | 50°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
Chiral Chromatography for Enantiomeric Excess Determinationmdpi.com
Since this compound possesses a chiral center at the 2-position of the piperidine ring, the separation and quantification of its enantiomers are critical. Chiral chromatography is the definitive method for determining enantiomeric excess. Chiral High-Performance Liquid Chromatography (HPLC) is a prominent technique for this purpose. acs.org
A significant challenge in the chiral separation of amines like this compound is the lack of a strong chromophore, which is necessary for UV detection. A successful strategy to overcome this is pre-column derivatization with a chiral derivatizing agent or a UV-active agent followed by separation on a chiral stationary phase (CSP). For instance, a method developed for the estimation of the enantiomeric impurity in piperidin-3-amine (B1201142) involved pre-column derivatization with para-toluenesulphonyl chloride (PTSC) to introduce a chromophore. nih.gov This was followed by separation on a Chiralpak AD-H column with a mobile phase of 0.1% diethylamine (B46881) in ethanol. nih.gov A similar approach could be adapted for this compound.
The resolution of racemic piperidine-2,6-dione analogues has been successfully achieved on Chiralpak IA and Chiralpak IB columns using non-conventional mobile phases like methyl-tert-butyl ether-THF, 100% dichloromethane, and 100% acetonitrile. utas.edu.auresearchgate.net These CSPs, based on immobilized polysaccharides, offer broad applicability for the separation of a wide range of chiral compounds.
Quantitative Spectrophotometric and Spectrofluorimetric Assays for In Vitro Studies
For in vitro studies, rapid and sensitive quantification of this compound is often required. Spectrophotometric and spectrofluorimetric assays can provide cost-effective and high-throughput alternatives to chromatographic methods.
A simple spectrophotometric method for the determination of total alkaloids in plant extracts is based on the reaction with bromocresol green (BCG). semanticscholar.orgphytojournal.com This method involves the formation of a yellow complex between the alkaloid and BCG, which is extractable with chloroform (B151607) and can be quantified by measuring its absorbance. semanticscholar.orgphytojournal.com This principle can be applied to the quantification of this compound in research matrices, provided that potential interferences from other basic compounds are considered. A spectrophotometric assay for piperazine (B1678402) and phenmetrazine has been developed based on the formation of enamines that react with chloranil (B122849) to produce a colored aminovinylquinone, which can be quantified. ekb.eg
Spectrofluorimetry offers higher sensitivity and selectivity compared to spectrophotometry. A spectrofluorimetric method for the determination of trimetazidine, which contains a secondary amine, was developed based on its reaction with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) to yield a highly fluorescent product. nih.gov Given that this compound also contains secondary and tertiary amine functionalities, a similar derivatization approach could be employed for its sensitive quantification in in vitro samples.
Electrochemical Detection Methods for Research Applications
Electrochemical methods offer a sensitive and often label-free approach for the detection and study of electroactive compounds. This compound, with its nitrogen atoms, can be electrochemically active. Electrochemical sensors provide advantages in terms of selectivity, cost-effectiveness, simplicity, and rapid analysis. mdpi.com
Electrochemical impedance spectroscopy (EIS) has been utilized to determine the association constants between piperidine alkaloids and biological targets like the amyloid-beta peptide. nih.gov This technique measures the change in resistance of a modified electrode upon binding of the analyte, providing insights into its interaction with immobilized biomolecules. nih.gov Such a method could be adapted to study the binding of this compound to its putative targets in a research setting.
Furthermore, voltammetric methods could be developed for the direct quantification of this compound. The oxidation of the nitrogen atom in the piperidine ring can generate a measurable electrical signal. For example, the electrochemical oxidation of fentanyl, which also contains a piperidine ring, has been studied, and it was proposed that the mechanism involves the loss of an electron from the piperidine nitrogen to form a carbocation radical. mdpi.com A similar electrochemical behavior could be expected for this compound, allowing for the development of sensitive voltammetric assays.
Applications of Dimethyl 2 Piperidin 2 Yl Propyl Amine in Chemical Biology and Materials Science
Development as Chemical Probes for Target Identification and Validation
Currently, there is no publicly available scientific literature detailing the development or application of Dimethyl[2-(piperidin-2-yl)propyl]amine specifically as a chemical probe for target identification and validation. While piperidine (B6355638) moieties are common in biologically active molecules and various amine derivatives are used to design chemical probes, research focusing on this particular compound for such purposes has not been reported in peer-reviewed journals or patent literature.
Role in Organic Catalysis and Ligand Design
The utility of this compound in the realms of organic catalysis and ligand design is not documented in the current scientific literature. The presence of multiple nitrogen atoms suggests potential chelating properties that could be exploited in the design of ligands for transition metal catalysis. However, specific studies demonstrating its use as a catalyst or as a ligand in synthetic organic chemistry have not been published.
Integration into Functional Materials (e.g., Polymer Chemistry, Supramolecular Assemblies)
There is no available research demonstrating the integration of this compound into functional materials. The incorporation of amine-containing small molecules into polymers or their use in the construction of supramolecular assemblies is a common strategy for developing new materials with desired properties. Nevertheless, the application of this specific compound in polymer chemistry or for creating supramolecular structures has not been described in the existing literature.
Precursor in the Synthesis of Complex Molecules and Alkaloids
While the piperidine ring is a core structural motif in a vast number of alkaloids and complex natural products, the role of this compound as a specific precursor or building block in the synthesis of such molecules is not reported in the scientific literature. Synthetic routes to complex molecules are highly specific, and to date, no published synthesis has identified this compound as a key intermediate.
Future Perspectives and Emerging Research Directions for Dimethyl 2 Piperidin 2 Yl Propyl Amine Research
Exploration of Novel Molecular Targets and Binding Modalities
The exploration of new molecular targets for piperidine (B6355638) amines is a burgeoning field, moving beyond traditional receptors to address complex diseases with greater precision. While the piperidine scaffold is well-known for its interaction with central nervous system (CNS) receptors, future research will likely investigate its activity against a wider array of biological targets.
Detailed research into structurally similar piperidine derivatives has revealed their potential to modulate multiple targets, a desirable attribute for treating multifactorial diseases like cancer, neurodegenerative disorders, and chronic pain. news-medical.net For instance, certain piperidine derivatives have shown high affinity for sigma-1 (σ1R) and histamine (B1213489) H3 (H3R) receptors, suggesting a role in antinociceptive pathways. news-medical.net This dual-target approach may offer enhanced efficacy and a lower propensity for adaptive resistance. news-medical.net
Furthermore, the piperidine nucleus is a key pharmacophore in ligands for a variety of G protein-coupled receptors (GPCRs), including dopamine (B1211576), serotonin (B10506), and opioid receptors. medhealthreview.comnih.gov Emerging research directions point towards designing multi-target antipsychotics by optimizing piperidine amides to interact with specific combinations of dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors. nih.gov Other potential avenues include targeting enzymes like α-glycosidase and monoamine oxidase (MAO), where piperidine alkaloids have shown inhibitory activity, which could be relevant for metabolic and neurological disorders. rsc.orgacs.org The investigation into these and other novel targets, such as voltage-gated sodium channels and receptors implicated in Alzheimer's disease, will be crucial in defining the future therapeutic landscape for compounds like Dimethyl[2-(piperidin-2-yl)propyl]amine. rsc.orgnih.gov
| Potential Molecular Target Class | Specific Examples | Therapeutic Area | Rationale for Exploration |
| GPCRs | Histamine H3 Receptor, Sigma-1 Receptor, µ-Opioid Receptor | Pain, Neuropsychiatric Disorders | Piperidine is a known scaffold for CNS-active compounds; multi-target ligands may offer improved efficacy. news-medical.netmedhealthreview.com |
| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Piperidine derivatives have shown potent inhibitory activity against cholinesterases. nih.gov |
| Ion Channels | Voltage-Gated Sodium Channels (VGSC) | Neurological Disorders, Pain | Natural piperidine alkaloids like aconitine (B1665448) act on VGSCs, suggesting potential for modulation. rsc.org |
| Other Receptors | Cannabinoid Receptor 2 (CB2R) | Inflammation, Neuropathic Pain | Conformationally restricted piperidine analogues have shown promise as selective CB2R agonists. rsc.org |
Development of Advanced Computational Tools for Predictive Modeling and De Novo Design
Computational chemistry is becoming indispensable in modern drug discovery, offering powerful tools to predict molecular behavior and design novel compounds with desired properties. For this compound and its analogues, advanced computational methods can significantly accelerate the research and development process.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key tool for predicting the biological activity of piperidine derivatives. nih.govnih.gov By developing robust QSAR models based on 2D and 3D molecular descriptors, researchers can establish correlations between a compound's structure and its inhibitory activity against specific targets, such as protein kinases or receptors. rsc.org These predictive models are validated internally and externally to ensure their accuracy and can be used to screen virtual libraries of novel piperidine structures, prioritizing the most promising candidates for synthesis. rsc.orgnih.gov
Molecular docking and molecular dynamics (MD) simulations provide deeper insights into the binding modalities of piperidine ligands. nih.govnih.gov Docking studies can predict the preferred orientation of a molecule within a target's binding site and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for affinity. nih.govimperial.ac.uk For example, docking has been used to elucidate the binding modes of piperidine derivatives with the µ-opioid receptor and the sigma-1 receptor. nih.govnih.gov MD simulations can then be used to assess the stability of these ligand-protein complexes over time, providing a more dynamic picture of the binding event. nih.gov
These computational approaches also facilitate de novo design, where entirely new molecules are constructed based on the structural requirements of a target. By understanding the pharmacophore—the essential 3D arrangement of features necessary for biological activity—new piperidine-based scaffolds can be designed from scratch to fit a specific binding pocket, potentially leading to compounds with improved potency and selectivity. researchgate.net
| Computational Tool | Application in Piperidine Research | Key Insights Provided |
| QSAR Modeling | Predicting anticancer or enzyme inhibitory activity of piperidine derivatives. rsc.orgorganic-chemistry.org | Correlation between molecular structure and biological activity; prioritization of synthetic candidates. nih.gov |
| Molecular Docking | Elucidating the binding pose of piperidine ligands in targets like EGFR or cholinesterases. medhealthreview.comrasayanjournal.co.in | Identification of key amino acid interactions; rationalizing structure-activity relationships. imperial.ac.uk |
| Molecular Dynamics | Assessing the stability of piperidine-protein complexes over time. rasayanjournal.co.in | Understanding the dynamic nature of binding and conformational changes. nih.gov |
| De Novo Design | Generating novel piperidine scaffolds tailored to a specific receptor binding site. researchgate.net | Discovery of novel chemical matter with optimized properties. organic-chemistry.org |
Integration with Artificial Intelligence and Machine Learning in Chemical Research
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize drug discovery by processing vast datasets to identify patterns and make predictions that are beyond human capability. nih.govnih.gov For research on piperidine amines, AI/ML can be applied at multiple stages, from target identification to lead optimization and de novo design.
ML models, particularly deep learning algorithms, can be trained on large databases of chemical structures and their associated biological activities to predict the properties of new molecules. nih.gov These models can learn complex structure-activity relationships and predict a compound's efficacy, toxicity, and pharmacokinetic profile with increasing accuracy. nih.govnih.gov For piperidine derivatives, this means that virtual libraries can be screened more efficiently, and new designs can be evaluated in silico before committing resources to synthesis. medhealthreview.comrsc.org
One of the most exciting applications of AI is in de novo drug design using generative models. imperial.ac.ukorganic-chemistry.org These models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can learn the underlying rules of molecular structure from existing chemical databases and generate entirely novel molecules with desired properties. organic-chemistry.orgresearchgate.net This approach allows for the exploration of a much larger chemical space than traditional methods. researchgate.net For piperidine-based drug discovery, generative AI can propose new scaffolds or novel substitutions on the piperidine ring that are optimized for a specific biological target, potentially leading to breakthrough discoveries. acs.orgrsc.org
| AI/ML Application | Description | Potential Impact on Piperidine Research |
| Bioactivity Prediction | Using ML algorithms (e.g., Random Forest, Neural Networks) to predict the biological activity of novel compounds based on their structure. news-medical.netmedhealthreview.com | Faster and more accurate screening of virtual libraries to identify promising this compound analogs. |
| De Novo Design | Employing generative models (e.g., RNNs, GANs) to create entirely new molecules with optimized properties for a specific target. imperial.ac.ukorganic-chemistry.org | Discovery of novel piperidine scaffolds with improved potency, selectivity, and drug-like properties. acs.org |
| Target Identification | Analyzing large-scale biological data to identify and validate new molecular targets for therapeutic intervention. nih.gov | Uncovering new therapeutic opportunities for piperidine-based compounds beyond their traditional applications. |
| Property Prediction | Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of virtual compounds. nih.gov | Early-stage deselection of candidates with unfavorable pharmacokinetic or toxicity profiles, reducing late-stage failures. |
Sustainable and Green Chemistry Approaches for Piperidine Amine Synthesis
The pharmaceutical industry is increasingly focusing on sustainable and green chemistry to reduce its environmental impact. The synthesis of piperidine amines, including this compound, is an area where these principles can be effectively applied to create more efficient, safer, and environmentally benign processes.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful green alternative to traditional synthetic methods. nih.gov Enzymes operate under mild conditions (aqueous solutions, ambient temperature, and neutral pH), exhibit high chemo-, regio-, and stereoselectivity, and are biodegradable. rsc.orgnih.gov For piperidine synthesis, enzymes like transaminases, lipases, and oxidoreductases are being explored. rsc.orgnih.gov For example, a hybrid bio-organocatalytic cascade using a transaminase has been developed for the synthesis of 2-substituted piperidines. nih.gov Multi-enzyme cascades have also been designed to produce enantiopure aminopiperidines from bio-renewable amino acids. rsc.org
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, provides significant advantages in terms of safety, efficiency, and scalability. acs.org Flow microreactors allow for precise control over reaction parameters, leading to higher yields, shorter reaction times, and improved safety, especially for hazardous reactions. nih.gov The synthesis of piperidine derivatives through electroreductive cyclization has been successfully demonstrated in a flow microreactor, offering a scalable and efficient method. nih.govresearchgate.net
Other green chemistry strategies include the use of more sustainable catalysts, such as earth-abundant metals like zinc instead of precious metals like palladium. medhealthreview.comrsc.org Additionally, developing one-pot, multicomponent reactions reduces the number of synthetic steps, minimizes waste, and improves atom economy. ajchem-a.com The use of greener solvents, like water, or even solvent-free conditions, further contributes to the sustainability of these synthetic routes. ajchem-a.com A recently developed modular approach combines biocatalytic oxidation with nickel electrocatalysis to dramatically simplify the synthesis of complex piperidines, reducing processes that traditionally took many steps down to a few. news-medical.netmedhealthreview.com
| Green Chemistry Approach | Description | Advantages for Piperidine Synthesis |
| Biocatalysis | Using enzymes (e.g., lipases, transaminases) to catalyze reactions. rsc.orgnih.gov | High stereoselectivity, mild reaction conditions, reduced waste, use of renewable feedstocks. rsc.orgnih.gov |
| Flow Chemistry | Performing reactions in a continuous flow system. acs.orgnih.gov | Enhanced safety, better process control, faster reactions, easier scalability. nih.gov |
| Sustainable Catalysis | Utilizing earth-abundant metal catalysts (e.g., zinc, iron) or organocatalysts. medhealthreview.comrsc.org | Lower cost, reduced toxicity, and greater availability compared to precious metal catalysts. |
| Multicomponent Reactions | Combining three or more reactants in a single step to form the final product. ajchem-a.com | Increased efficiency, reduced waste, improved atom economy, and simplified procedures. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
